molecular formula C15H15N3O4 B14611786 Benzenamine, 4-(1-methyl-1-phenylethyl)-2,6-dinitro- CAS No. 59038-58-3

Benzenamine, 4-(1-methyl-1-phenylethyl)-2,6-dinitro-

Cat. No.: B14611786
CAS No.: 59038-58-3
M. Wt: 301.30 g/mol
InChI Key: VGCDZKHKFMKJDN-UHFFFAOYSA-N
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Description

Benzenamine, 4-(1-methyl-1-phenylethyl)-2,6-dinitro- is an organic compound with a complex structure that includes aromatic rings and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(1-methyl-1-phenylethyl)-2,6-dinitro- typically involves multiple steps, starting with the preparation of the benzenamine derivative. The process includes nitration reactions to introduce nitro groups at specific positions on the aromatic ring. Common reagents used in these reactions include nitric acid and sulfuric acid, which act as nitrating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) can help in the separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(1-methyl-1-phenylethyl)-2,6-dinitro- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens or alkyl groups replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitrobenzoic acids.

    Reduction: Formation of diamines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Benzenamine, 4-(1-methyl-1-phenylethyl)-2,6-dinitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenamine, 4-(1-methyl-1-phenylethyl)-2,6-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules. These interactions can lead to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4-(1-methyl-1-phenylethyl)-N-phenyl-
  • Phenol, 4-(1-methyl-1-phenylethyl)-

Uniqueness

The specific positioning of these nitro groups also contributes to its distinct chemical and biological properties .

Properties

CAS No.

59038-58-3

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

2,6-dinitro-4-(2-phenylpropan-2-yl)aniline

InChI

InChI=1S/C15H15N3O4/c1-15(2,10-6-4-3-5-7-10)11-8-12(17(19)20)14(16)13(9-11)18(21)22/h3-9H,16H2,1-2H3

InChI Key

VGCDZKHKFMKJDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)[N+](=O)[O-])N)[N+](=O)[O-]

Origin of Product

United States

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